molecular formula C15H19FN4OS B4830821 1-cyclohexyl-5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1H-tetrazole

1-cyclohexyl-5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1H-tetrazole

Cat. No.: B4830821
M. Wt: 322.4 g/mol
InChI Key: BALSEGOKRABSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1H-tetrazole is a synthetic organic compound that belongs to the tetrazole family Tetrazoles are known for their diverse biological applications, particularly in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1H-tetrazole can be approached through several methods. One common method involves the reaction of 4-fluorophenoxyethyl bromide with sodium azide to form the corresponding azide. This azide is then subjected to a cyclization reaction with cyclohexyl isocyanide in the presence of a suitable catalyst, such as copper(I) iodide, to yield the desired tetrazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-cyclohexyl-5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1H-tetrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects. The compound’s fluorophenoxy group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Losartan: An angiotensin II receptor antagonist containing a tetrazole ring.

    Cefazolin: A cephalosporin antibiotic with a tetrazole moiety.

    Alfentanil: An opioid analgesic featuring a tetrazole group.

Uniqueness

1-cyclohexyl-5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a cyclohexyl group and a 4-fluorophenoxyethylsulfanyl moiety sets it apart from other tetrazole derivatives, potentially offering unique advantages in various applications.

Properties

IUPAC Name

1-cyclohexyl-5-[2-(4-fluorophenoxy)ethylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4OS/c16-12-6-8-14(9-7-12)21-10-11-22-15-17-18-19-20(15)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALSEGOKRABSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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